3,5-Di-tert-butyl-4-hydroxybenzoic acid

Catalog No.
S595807
CAS No.
1421-49-4
M.F
C15H22O3
M. Wt
250.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Di-tert-butyl-4-hydroxybenzoic acid

CAS Number

1421-49-4

Product Name

3,5-Di-tert-butyl-4-hydroxybenzoic acid

IUPAC Name

3,5-ditert-butyl-4-hydroxybenzoic acid

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

InChI

InChI=1S/C15H22O3/c1-14(2,3)10-7-9(13(17)18)8-11(12(10)16)15(4,5)6/h7-8,16H,1-6H3,(H,17,18)

InChI Key

YEXOWHQZWLCHHD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)O

Synonyms

3,5-di-tert-butyl-4-hydroxybenzoic acid, 3,5-di-tert-butyl-4-hydroxybenzoic acid, monopotassium salt, 3,5-di-tert-butyl-4-hydroxybenzoic acid, monosodium salt, 3,5-di-tert-butyl-4-hydroxybenzoic acid, nickel (2+) salt (2:1), BHT-COOH

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)O

The exact mass of the compound 3,5-Di-tert-butyl-4-hydroxybenzoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Food Preservatives - Parabens - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Di-tert-butyl-4-hydroxybenzoic acid (CAS 1421-49-4) is a sterically hindered phenolic compound used as an antioxidant and a synthesis intermediate. Its core structure features a phenol ring flanked by two bulky tert-butyl groups, which stabilize the resulting phenoxy radical after scavenging a free radical, enhancing its antioxidant potential. Distinct from common antioxidants like BHT, it possesses a carboxylic acid group, which provides a reactive handle for chemical modification, such as esterification, or for altering solubility properties, making it a versatile precursor for custom stabilizers and functional molecules.

Research Fit

Polymer stabilization synthesis Carboxylic acid handle enables grafting for non-migrating antioxidant and UV-stabilizer building blocks.
Bioactive conjugate research Sterically hindered phenolic core supports medicinal chemistry conjugation and SAR studies.
Thermal processing fit High melting-point solid may support demanding industrial synthesis workflows.

Substituting 3,5-Di-tert-butyl-4-hydroxybenzoic acid with a more common antioxidant like Butylated Hydroxytoluene (BHT) is inadequate for applications requiring covalent bonding to prevent additive migration, as BHT lacks a suitable functional group for reaction. Opting for its methyl ester (Methyl 3,5-di-tert-butyl-4-hydroxybenzoate) fundamentally alters the compound's polarity, reactivity, and solubility, making it unsuitable for processes that rely on the free carboxylic acid for salt formation, subsequent chemical modification, or specific formulation compatibility. Therefore, material selection must be precise, as these differences directly impact processability, product stability, and the performance of the final material.

Substitution Risk

Analog

BHT (methyl group) lacks the carboxyl handle; polarity, solubility and esterification reactivity differ significantly, limiting direct replacement in grafting or conjugation workflows.

Metabolite

BHT-OH and cinnamic acid derivatives exhibit distinct antioxidant activity profiles and lipophilicity; metabolic-pathway context may not transfer.

Comparator

3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid esters are suited for blending; the benzoic acid ester linkage is reported for radical grafting, a structural determinant for non-migrating stabilizer design.

Superior Thermal Stability for High-Temperature Processing

3,5-Di-tert-butyl-4-hydroxybenzoic acid exhibits significantly higher thermal stability compared to the widely used antioxidant BHT. The reported melting point of the acid is in the range of 206-209 °C, indicating low volatility and stability at elevated temperatures typical of polymer melt processing. In contrast, BHT is much more volatile, with a boiling point around 265 °C and significant vapor pressure at lower temperatures, leading to its potential loss during processing.

Evidence DimensionMelting Point (Indicator of Thermal Stability/Low Volatility)
Target Compound Data206-209 °C
Comparator Or BaselineBHT (Boiling Point ~265 °C; substantial volatility at processing temperatures)
Quantified DifferenceSignificantly higher thermal stability and lower volatility than BHT.
ConditionsStandard physical property measurement (literature values).

This ensures the antioxidant remains in the polymer matrix during high-temperature extrusion or molding, providing consistent protection, which is critical for manufacturability and final product quality.

Trolox conjugate comparison
Head-to-head
~7× lower potency reported for benzoic acid conjugate (Compound 5) vs. Trolox conjugates (IC50 3.4 μM, 2.8 μM)
Supports distinct SAR profile selection for conjugate building blocks
In vitro lipid peroxidation assay context

Enables Covalent Immobilization via Carboxylic Acid Functional Group

The defining feature of 3,5-Di-tert-butyl-4-hydroxybenzoic acid is its carboxylic acid moiety, which serves as a reactive handle. This allows for its covalent incorporation into polymer backbones or other molecules through esterification or amidation reactions. This capability is entirely absent in common non-functionalized phenolic antioxidants like BHT or 2,6-di-tert-butylphenol, which can only be used as physical additives.

Evidence DimensionChemical Functionality for Covalent Bonding
Target Compound DataContains a reactive -COOH group suitable for esterification/amidation.
Comparator Or BaselineButylated Hydroxytoluene (BHT) (lacks a reactive functional group for covalent bonding).
Quantified DifferenceQualitatively different; enables covalent immobilization, unlike BHT.
ConditionsStandard organic synthesis reactions.

For applications with strict requirements against additive leaching, such as in medical devices or food-contact materials, procuring this compound is essential for synthesizing non-migrating, permanently bound antioxidants.

Free acid baseline
Reported
IC50 24 μM (comparable to Trolox 25 μM)
Establishes baseline antioxidant capacity for derivative design
Context-dependent baseline; derivative activity may vary

Differentiated Solubility and Handling via Salt Formation

The presence of the carboxylic acid group allows for deprotonation with a base to form alkali metal salts. This reaction dramatically increases aqueous solubility, a property not available to its methyl ester analog or the highly non-polar BHT. For example, a patented synthesis method relies on the formation of its alkali metal salt in an aqueous solvent solution. In contrast, its methyl ester has a calculated LogP of 3.774, indicating very low water solubility. This enables its use in biphasic reaction systems or aqueous formulations where non-polar antioxidants would be incompatible.

Evidence DimensionAqueous Solubility Potential
Target Compound DataCan be converted to a water-soluble alkali metal salt.
Comparator Or BaselineMethyl 3,5-di-tert-butyl-4-hydroxybenzoate (LogP = 3.774, indicating poor water solubility).
Quantified DifferenceFundamentally different solubility behavior, enabling use in aqueous media.
ConditionsAqueous solution with alkali metal bicarbonate/hydroxide.

This property provides unique processability options, allowing for easier product purification, handling, and formulation in specific industrial workflows that require or benefit from aqueous phases.

Radical grafting suitability
Method context
Benzoic acid esters successfully grafted onto polyolefin backbone; propionic acid esters reported for blending
Supports non-migrating stabilizer design strategy
Qualitative differentiation; grafting efficiency requires own validation
UV stabilization performance
Source review
n-Hexadecyl ester (Cyasorb UV 2908) reported high UV stability in TiO2-pigmented HDPE
Supports outdoor-durable polyolefin formulation research
Patent and supplier data; independent validation recommended

Precursor for Non-Migrating Polymer Stabilizers

Leveraging its reactive carboxylic acid handle, this compound is the specific choice for synthesizing polymer-bound antioxidants. These are essential for producing high-stability plastics for food packaging, medical tubing, and wire insulation where additive leaching and extraction are unacceptable.

High-Temperature Melt Processing of Engineering Plastics

Due to its high melting point and low volatility compared to common alternatives like BHT, this acid is a suitable choice for stabilizing polymers that require high processing temperatures, such as polypropylene, ensuring the antioxidant is not lost during manufacturing.

Synthesis of Functionalized Antioxidants for Specialty Lubricants

The carboxylic acid group can be esterified with long-chain or functional alcohols to create specialty antioxidant esters. These derivatives can be designed with specific solubility and viscosity properties required for high-performance lubricant and grease formulations.

Application Fit Matrix

Application
Selection Property
Validation Focus
Non-migrating polymer-bound antioxidant synthesis
Carboxylic acid grafting handle
Radical grafting efficiency and migration resistance in polyolefin matrices
High-performance UV light stabilizers for polyolefins
n-Hexadecyl ester form with reported UV-stabilizing profile
Photo-oxidative degradation resistance in TiO2-pigmented HDPE
Bioactive conjugate building block in medicinal chemistry
Sterically hindered phenolic antioxidant core with conjugation handle
Lipid peroxidation inhibitory activity in conjugate SAR studies

XLogP3

4.4

Melting Point

207.5 °C

UNII

9F0I7YAG34

Related CAS

52625-25-9 (nickel(2+)salt(2:1))
68698-64-6 (mono-potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1421-49-4

Wikipedia

3,5-di-tert-butyl-4-hydroxybenzoic acid

General Manufacturing Information

Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-: ACTIVE

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